Monobutyl phthalate

Description

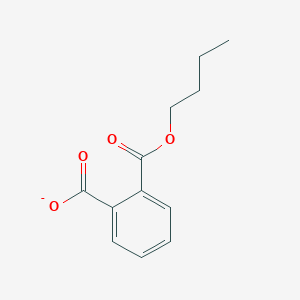

Structure

3D Structure

Properties

IUPAC Name |

2-butoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBOVSFWWNVKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5423-38-1 (copper(2+) salt) | |

| Record name | Monobutyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4040002 | |

| Record name | Monobutyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Monobutylphthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

131-70-4, 34-74-2 | |

| Record name | Monobutyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monobutyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000034742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monobutyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONOBUTYL PHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monobutyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOBUTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZI46LWZ45G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Monobutylphthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

73.5 °C | |

| Record name | Monobutylphthalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013247 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Monobutyl Phthalate: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monobutyl phthalate (MBP), the primary active metabolite of the widely used plasticizer dibutyl phthalate (DBP), is a compound of significant interest due to its endocrine-disrupting properties. This technical guide provides an in-depth overview of the chemical and physical characteristics of MBP, its molecular structure, and its well-documented impact on steroidogenesis. Detailed experimental protocols for the analytical determination of MBP are provided, along with a visual representation of its molecular signaling pathway, to support further research and drug development efforts in related fields.

Chemical Properties and Structure

This compound is a phthalic acid monoester.[1] It is a white solid at room temperature and is characterized by the presence of both a butyl ester and a carboxylic acid functional group.[2]

Identifiers and Structure

-

IUPAC Name: 2-(Butoxycarbonyl)benzoic acid[1]

-

CAS Number: 131-70-4[1]

-

Molecular Formula: C₁₂H₁₄O₄[1]

-

SMILES: CCCCOC(=O)C1=CC=CC=C1C(=O)O[1]

-

InChI: InChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14)[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 222.24 g/mol | [1][3] |

| Melting Point | 73-74 °C | [4][5] |

| Boiling Point | 363.5 °C at 760 mmHg (estimated) | [6] |

| Density | 1.173 g/cm³ | [6] |

| Appearance | White solid | [2][5] |

| Solubility | Soluble in DMSO (100 mg/mL) and methanol (slightly).[5][7] Limited solubility in water.[8] | [5][7][8] |

| pKa | 3.38 ± 0.36 (Predicted) | [5] |

Biological Activity: Disruption of Steroidogenesis

This compound is recognized as an endocrine disruptor with antiandrogenic properties.[3][7] Its primary mechanism of action involves the inhibition of steroid hormone biosynthesis.[6] Specifically, MBP has been shown to decrease the production of progesterone.[1]

This inhibitory effect is achieved by downregulating the expression of the Steroidogenic Acute Regulatory Protein (StAR).[1][6] StAR plays a crucial role in the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis.[6] The regulation of StAR expression is influenced by transcription factors such as Steroidogenic Factor 1 (SF-1) and GATA-4.[1] Studies have shown that MBP exposure leads to a decrease in the DNA-binding affinity of both SF-1 and GATA-4, and a reduction in the protein levels of SF-1.[1]

The following diagram illustrates the signaling pathway through which this compound disrupts steroidogenesis.

Caption: MBP inhibits steroidogenesis by downregulating StAR expression.

Experimental Protocols

Accurate detection and quantification of this compound are crucial for research in toxicology, environmental science, and drug development. Below are detailed methodologies for common analytical techniques.

Quantification of this compound in Biological Samples by UPLC-MS/MS

This method is suitable for the sensitive and accurate quantification of MBP in plasma and tissue homogenates.[7]

3.1.1. Materials and Reagents

-

This compound (MBP, >97% purity)

-

This compound-d4 (MBP-d4, internal standard)

-

Acetonitrile (High-purity)

-

Formic acid (0.1% in water)

-

Blank plasma and tissue for matrix-matched calibration standards

3.1.2. Sample Preparation (Plasma)

-

Pipette 25 µL of blank plasma into a microcentrifuge tube.

-

Spike with 25 µL of the appropriate MBP spiking standard to achieve desired concentrations (e.g., 25-5,000 ng/mL).

-

Add 25 µL of the internal standard (MBP-d4) working solution.

-

Add 425 µL of 0.1% formic acid in acetonitrile to precipitate proteins.

-

Vortex mix the sample thoroughly.

-

Centrifuge for 6 minutes.

-

Transfer the supernatant for UPLC-MS/MS analysis.[7]

3.1.3. Sample Preparation (Pup Homogenate)

-

Weigh 0.5 g of pup homogenate into a vial.

-

Spike with 25 µL of the appropriate MBP spiking standard (e.g., 50-5,000 ng/g).

-

Add 25 µL of the internal standard (MBP-d4) working solution and 300 µL of 0.1% formic acid in water.

-

Vortex briefly and sonicate for 90 minutes.

-

Add 1 mL of acetonitrile for extraction, vortex mix, and centrifuge for 15 minutes.

-

For delipidation, submerge the vials in liquid nitrogen.

-

Analyze the resulting extract by UPLC-MS/MS.[7]

3.1.4. UPLC-MS/MS Analysis

-

Chromatography: Ultra-Performance Liquid Chromatography (UPLC)

-

Mass Spectrometry: Tandem Mass Spectrometry (MS/MS) operated in the negative ion mode.[7]

-

Quantification: Based on matrix-matched calibration curves with a linear regression (r ≥ 0.99).[7]

Determination of this compound by GC-MS

This method allows for the analysis of MBP and other phthalate metabolites, with the advantage of not requiring a derivatization step.[2]

3.2.1. Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC or similar.

-

Mass Spectrometer: Agilent 5977B MS or similar.

-

Injector: Splitless mode.

-

Injection Temperature: 190°C

-

Injection Pressure: 170 kPa

-

Injection Time: 1 min

-

MS Interface Temperature: 200°C

-

Ion Source Temperature: 250°C

-

Detection Mode: Full scan mode (m/z 45-450) for identification and Selected Ion Monitoring (SIM) for quantification.[2]

3.2.2. Chromatographic Separation

-

A retention gap and a suitable temperature program are crucial for the separation of underivatized monophthalates.

-

The total analysis time is approximately 23 minutes.[2]

Analysis of this compound by FT-IR Spectroscopy

FT-IR provides a rapid screening method for the presence of phthalates in polymer matrices.[9]

3.3.1. Instrumentation and Measurement

-

Spectrometer: Portable FT-IR analyzer (e.g., Agilent 4500a) equipped with a three-reflection diamond Attenuated Total Reflectance (ATR) accessory.[9]

-

Measurement: Spectra are typically collected by co-adding 240 scans at a resolution of 8 cm⁻¹. The scan time is approximately 60 seconds.[9]

-

Analysis: Quantitative analysis is performed using Beer-Lambert Law univariate or multivariate Partial Least Squares (PLS) calibrations based on peak height or area in specific regions of the IR spectrum (e.g., 740 cm⁻¹ and 1620–1560 cm⁻¹).[9]

3.3.2. Sample Preparation

-

For ATR measurements, no sample preparation is required; the sample is pressed against the ATR crystal.[9]

-

For higher sensitivity (detection below 0.1 wt%), a 500-micron thick film can be prepared by hot pressing the sample for transmission measurements.[10]

Conclusion

This compound represents a significant area of study for researchers in environmental health, toxicology, and drug development due to its well-established endocrine-disrupting effects. A thorough understanding of its chemical properties, structure, and biological mechanisms of action is essential for assessing its risks and developing potential therapeutic interventions or safer alternatives. The analytical methods detailed in this guide provide a robust framework for the accurate and reliable detection and quantification of MBP, facilitating further investigations into its metabolic pathways and biological impacts.

References

- 1. Effects of this compound on steroidogenesis through steroidogenic acute regulatory protein regulated by transcription factors in mouse Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Low-dose this compound stimulates steroidogenesis through steroidogenic acute regulatory protein regulated by SF-1, GATA-4 and C/EBP-beta in mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endocrine Adverse Effects of Mono(2-ethylhexyl) Phthalate and this compound in Male Pubertal Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound inhibits steroidogenesis by downregulating steroidogenic acute regulatory protein expression in mouse Leydig tumor cells (MLTC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Low concentrations mono-butyl phthalate stimulates steroidogenesis by facilitating steroidogenic acute regulatory protein expression in mouse Leydig tumor cells (MLTC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hpst.cz [hpst.cz]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Monobutyl Phthalate (CAS No. 131-70-4): A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Monobutyl Phthalate (MBP), a primary metabolite of the widely used plasticizer, Dibutyl Phthalate (DBP). This document synthesizes critical information regarding its physicochemical properties, toxicological profile, mechanisms of action, and analytical methodologies, presented in a format tailored for the scientific community.

Core Physicochemical and Toxicological Data

Quantitative data for this compound are summarized in the tables below for ease of reference and comparison.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 131-70-4 | [1] |

| Molecular Formula | C₁₂H₁₄O₄ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Appearance | White solid/crystals | [1] |

| Melting Point | 73.5 °C | [1] |

| Boiling Point | 363.5 °C at 760 mmHg | [2] |

| Solubility | Soluble in organic solvents such as DMSO; limited solubility in water. | [2] |

Toxicological Profile

| Parameter | Value | Species/System | Reference(s) |

| LD₅₀ (Oral) | 1,000 mg/kg | Mouse | [2] |

| NOAEL (Developmental Toxicity of parent DBP) | 50 mg/kg/day | Rat | [3][4] |

| Primary Toxicological Effect | Endocrine Disruptor (Anti-androgenic) | In vivo and in vitro models | [2][5] |

| Mechanism of Action | Inhibits steroidogenesis by downregulating Steroidogenic Acute Regulatory (StAR) protein expression. | Mouse Leydig tumor cells | [6][7] |

Mechanism of Action: Disruption of Steroidogenesis

This compound is a well-documented endocrine disruptor with significant anti-androgenic effects. Its primary mechanism of action involves the interference of steroid hormone biosynthesis, a critical pathway for reproductive development and function. MBP has been shown to inhibit testosterone production by downregulating the expression of the Steroidogenic Acute Regulatory (StAR) protein. StAR plays a crucial role in the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of steroid hormones. By reducing StAR expression, MBP effectively curtails the production of androgens.

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Signaling pathway of MBP-induced steroidogenesis disruption.

Experimental Protocols

Quantification of this compound in Human Urine by HPLC-MS/MS

This section details a representative experimental protocol for the analysis of MBP in human urine, a common matrix for biomonitoring exposure to phthalates. The method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for sensitive and selective quantification.

1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)

-

Objective: To deconjugate MBP glucuronide and extract MBP from the urine matrix.

-

Materials:

-

Human urine sample (100 µL)

-

β-glucuronidase solution

-

Phosphate buffer

-

Internal standard (e.g., ¹³C₄-labeled MBP)

-

Solid-Phase Extraction (SPE) cartridges (e.g., silica-based)

-

Methanol (for conditioning and elution)

-

Acetonitrile (for elution)

-

Formic acid

-

Deionized water

-

-

Procedure:

-

Pipette 100 µL of the urine sample into a clean microcentrifuge tube.

-

Add the internal standard solution.

-

Add β-glucuronidase in a phosphate buffer to the sample to hydrolyze the glucuronidated MBP.

-

Incubate the mixture.

-

Condition the SPE cartridge with methanol followed by deionized water.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with a water/methanol mixture to remove interferences.

-

Elute MBP and the internal standard with a mixture of acetonitrile and methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., mobile phase) for HPLC-MS/MS analysis.

-

2. HPLC-MS/MS Analysis

-

Objective: To separate and quantify MBP.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 reversed-phase)

-

-

Typical HPLC Conditions:

-

Mobile Phase A: 0.1% acetic acid in water

-

Mobile Phase B: 0.1% acetic acid in acetonitrile

-

Gradient Elution: A time-programmed gradient from a higher proportion of mobile phase A to a higher proportion of mobile phase B.

-

Flow Rate: ~0.2-0.4 mL/min

-

Injection Volume: 5-10 µL

-

-

Typical MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both MBP and its labeled internal standard.

-

The following diagram illustrates a typical experimental workflow for the analysis of this compound.

Caption: A generalized workflow for the analysis of MBP in biological samples.

Conclusion

This compound, as a key metabolite of DBP, presents a significant area of study for researchers in toxicology, environmental health, and drug development. Its well-characterized anti-androgenic activity, mediated through the disruption of the steroidogenesis pathway, underscores the importance of continued research into the health effects of phthalate exposure. The analytical methods outlined provide a robust framework for the accurate quantification of MBP in biological matrices, enabling further investigation into its toxicokinetics and human exposure levels. This guide serves as a foundational resource to support ongoing and future scientific inquiry into this important environmental contaminant.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS#:131-70-4 | Chemsrc [chemsrc.com]

- 3. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Di-n-Butyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Reproductive and developmental toxicity in F1 Sprague-Dawley male rats exposed to di-n-butyl phthalate in utero and during lactation and determination of its NOAEL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the Effects of Dibutyl and Monobutyl Phthalates on the Steroidogenesis of Rat Immature Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Low-dose this compound stimulates steroidogenesis through steroidogenic acute regulatory protein regulated by SF-1, GATA-4 and C/EBP-beta in mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound on steroidogenesis through steroidogenic acute regulatory protein regulated by transcription factors in mouse Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Monobutyl Phthalate: A Comprehensive Technical Guide on its Role as a Key Metabolite of Dibutyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl phthalate (DBP), a widely utilized plasticizer, is a compound of significant environmental and toxicological concern. Its primary and most biologically active metabolite, monobutyl phthalate (MBP), is implicated in a range of adverse health effects, particularly endocrine disruption.[1][2][3] This technical guide provides an in-depth analysis of the metabolic conversion of DBP to MBP, its toxicological implications, and the molecular pathways it perturbs. Detailed experimental protocols for the analysis of these compounds are presented, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. This document aims to serve as a critical resource for researchers and professionals in toxicology, environmental health, and drug development.

Introduction

Dibutyl phthalate (DBP) is a high-production volume chemical used to impart flexibility to a wide array of consumer and industrial products, including plastics, adhesives, and personal care items.[2] Due to its non-covalent incorporation into polymer matrices, DBP can leach into the environment, leading to widespread human exposure.[3] Upon ingestion, DBP is rapidly metabolized by non-specific esterases in the intestine and other tissues into its primary monoester metabolite, this compound (MBP).[4][5] MBP is considered to be the more potent and biologically active toxicant compared to its parent compound.[6][7] This guide focuses on the critical role of MBP as the primary mediator of DBP's toxicity.

Metabolism of Dibutyl Phthalate (DBP) to this compound (MBP)

The metabolic conversion of DBP to MBP is a crucial step in its toxicokinetics. This biotransformation is primarily a hydrolysis reaction catalyzed by carboxylesterases, which are abundant in the gut, liver, and blood plasma.

Metabolic Pathway

The hydrolysis of one of the butyl ester groups of DBP results in the formation of MBP and butanol.[1] MBP can be further metabolized through glucuronidation, facilitating its excretion in the urine.[8]

Toxicological Effects of this compound (MBP)

MBP is a well-documented endocrine-disrupting chemical with a primary impact on the male reproductive system.[9] It has also been associated with adverse effects on development, liver function, and cellular homeostasis.

Reproductive Toxicity

MBP is a potent anti-androgenic agent.[6] It disrupts steroidogenesis in Leydig cells by inhibiting the expression and activity of key enzymes and regulatory proteins involved in testosterone synthesis.[4][6][10] Studies have shown that MBP is significantly more potent in inhibiting androgen production than DBP.[6]

Developmental Toxicity

Exposure to DBP and its metabolite MBP during critical developmental windows has been linked to developmental abnormalities.[11] In vitro studies using rat embryonic limb bud cells have demonstrated that both DBP and MBP can induce cytotoxicity and inhibit cell differentiation.[11]

Hepatotoxicity

DBP and MBP can induce liver toxicity. Studies have shown that DBP exposure can lead to lipid metabolism disorders and inflammation in the liver.[12][13] MBP has been shown to induce endoplasmic reticulum stress, apoptosis, and autophagy in zebrafish liver cells.[14]

Signaling Pathways Perturbed by this compound (MBP)

MBP exerts its toxic effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of MBP-induced toxicity.

Steroidogenesis Pathway

MBP disrupts the synthesis of steroid hormones, particularly testosterone, by targeting multiple points in the steroidogenic pathway. It has been shown to downregulate the expression of Steroidogenic Acute Regulatory (StAR) protein, which is the rate-limiting step in steroidogenesis, as well as other critical enzymes like CYP11A1 and HSD3B1.[2][6][15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H14O4 | CID 8575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cpsc.gov [cpsc.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of the Effects of Dibutyl and Monobutyl Phthalates on the Steroidogenesis of Rat Immature Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of in vitro exposure to dibutyl phthalate, mono-butyl phthalate, and acetyl tributyl citrate on ovarian antral follicle growth and viability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steady-State Human Pharmacokinetics of this compound Predicted by Physiologically Based Pharmacokinetic Modeling Using Single-Dose Data from Humanized-Liver Mice Orally Administered with Dibutyl Phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ewg.org [ewg.org]

- 10. Low-dose this compound stimulates steroidogenesis through steroidogenic acute regulatory protein regulated by SF-1, GATA-4 and C/EBP-beta in mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of dibutyl phthalate and this compound on cytotoxicity and differentiation in cultured rat embryonic limb bud cells; protection by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of dibutyl phthalate on lipid metabolism in liver and hepatocytes based on PPARα/SREBP-1c/FAS/GPAT/AMPK signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exposure to dibutyl phthalate impairs lipid metabolism and causes inflammation via disturbing microbiota-related gut-liver axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound can induce autophagy and metabolic disorders by activating the ire1a-xbp1 pathway in zebrafish liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Mechanism of action of monobutyl phthalate in biological systems

An In-depth Technical Guide on the Mechanism of Action of Monobutyl Phthalate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MBP) is the primary active metabolite of the widely used plasticizer, dibutyl phthalate (DBP). Due to the ubiquitous nature of DBP in consumer products, human exposure to MBP is widespread.[1][2][3] MBP is recognized as an endocrine-disrupting chemical (EDC) that exerts significant effects on various biological systems, with the male and female reproductive systems being primary targets.[2][4][5][6] Unlike some EDCs, MBP does not exert its antiandrogenic effects by binding to the androgen receptor.[1][4] Instead, its toxicity stems from a multi-faceted mechanism of action involving the disruption of steroid hormone biosynthesis, activation of nuclear receptors, induction of cellular stress, and modulation of critical signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms through which MBP impacts biological systems, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Disruption of Steroidogenesis

A primary mechanism of MBP's toxicity is its interference with steroidogenesis, the biological process of producing steroid hormones from cholesterol. MBP's effects are complex and can be both stimulatory at low doses and inhibitory at high doses.[1][4]

Modulation of Steroidogenic Acute Regulatory (StAR) Protein

The rate-limiting step in steroidogenesis is the transport of cholesterol from the outer to the inner mitochondrial membrane, a process mediated by the Steroidogenic Acute Regulatory (StAR) protein.[1] MBP has been shown to significantly alter the expression of StAR.

-

Inhibition at High Doses: At concentrations of 200 µmol/L and higher, MBP has been observed to significantly reduce the expression of StAR mRNA and protein in mouse Leydig tumor cells (MLTC-1).[4] This downregulation of StAR is a key factor in the suppression of steroidogenesis.[4][7]

-

Stimulation at Low Doses: Conversely, low-dose MBP (10⁻⁷ M and 10⁻⁶ M) has been shown to increase progesterone production and the expression of StAR mRNA and protein in MLTC-1 cells.[1] This suggests a nonmonotonic dose-response relationship.

Impact on Transcription Factors Regulating StAR

MBP influences the expression and DNA-binding activity of several transcription factors that are crucial for StAR gene expression:

-

Steroidogenic Factor 1 (SF-1): At high, inhibitory concentrations, MBP decreases the protein levels and DNA-binding affinity of SF-1.[8] At low, stimulatory concentrations, SF-1 protein levels and DNA-binding activity are increased.[1]

-

GATA-4: Similar to SF-1, the DNA-binding affinity of GATA-4 is decreased by high doses of MBP.[8] Low doses of MBP increase GATA-4 protein levels and its binding activity.[1]

-

CCAAT/enhancer-binding protein-beta (C/EBP-beta): Low concentrations of MBP have been found to increase the protein levels and DNA-binding activity of C/EBP-beta, contributing to the upregulation of StAR and steroidogenesis.[1]

Effects on Steroidogenic Enzymes

While the primary target appears to be StAR, MBP also affects the expression of key steroidogenic enzymes. At a low concentration of 50 nM, MBP was found to downregulate the expression of Cyp11a1 (encoding the P450 side-chain cleavage enzyme) and Hsd3b1 (encoding 3β-hydroxysteroid dehydrogenase) in rat immature Leydig cells.[9]

Quantitative Data on Steroidogenesis Disruption

| Cell Line | MBP Concentration | Effect on Progesterone Production | Effect on StAR mRNA | Effect on StAR Protein | Citation |

| MLTC-1 | 10⁻⁷ M | 29.76% increase | 1.28-fold increase | 1.97-fold increase | [1] |

| MLTC-1 | 10⁻⁶ M | 31.72% increase | 1.55-fold increase | 4.17-fold increase | [1] |

| MLTC-1 | 200 µM | Inhibition | Markedly reduced | Markedly reduced | [4] |

| H295R | 500 µM | No significant change | N/A | N/A | [10] |

| H295R | 500 µM | 30% decrease in Testosterone | N/A | N/A | [10] |

| H295R | 500 µM | 22% decrease in Androstenedione | N/A | N/A | [10] |

| Rat Immature Leydig Cells | 50 nM | Androgen production inhibited | Cyp11a1 & Hsd3b1 downregulated | N/A | [9] |

Signaling Pathway for MBP-Induced Disruption of Steroidogenesis

Caption: Dose-dependent effect of MBP on the StAR-mediated steroidogenesis pathway.

Experimental Protocols

-

Cell Culture and Treatment: Mouse Leydig tumor cells (MLTC-1) are cultured in RPMI 1640 medium. Human adrenocortical carcinoma cells (H295R) are also commonly used. Cells are treated with various concentrations of MBP (e.g., 10⁻⁹ M to 800 µM) for 24-48 hours. A vehicle control (e.g., DMSO) is run in parallel.[1][4][10]

-

Steroid Hormone Quantification: Progesterone or testosterone levels in the culture medium are measured using radioimmunoassay (RIA) kits or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][9][10]

-

Gene Expression Analysis (RT-PCR): Total RNA is extracted from cells, and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to measure the mRNA levels of genes like StAR, Cyp11a1, and Hsd3b1.[1][9]

-

Protein Expression Analysis (Western Blot): Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins such as StAR, SF-1, and GATA-4 to determine their expression levels.[1][8]

-

Electrophoretic Mobility Shift Assay (EMSA): To assess the DNA-binding activity of transcription factors, nuclear extracts are incubated with radiolabeled DNA probes containing the specific binding sites for SF-1, GATA-4, or C/EBP-beta. The protein-DNA complexes are then resolved on a non-denaturing polyacrylamide gel.[1][8]

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

MBP can act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play critical roles in lipid metabolism and inflammation.[11][12] The three main isoforms are PPARα, PPARβ/δ, and PPARγ.

MBP has been shown to activate both PPARα and PPARγ.[11][13] This interaction is species-dependent, with lower concentrations of MBP required to activate mouse PPARα compared to its human counterpart.[11] In mouse granulosa cells, MBP exposure leads to changes in the expression of known PPAR target genes such as Fabp4 and Cd36.[13][14] The activation of PPARs by MBP is considered a significant contributor to its effects on the reproductive system and liver.[11][12] However, some studies have found that MBP is a weak activator of PPARs in certain cell types, such as human breast cancer cells (MCF-7), where it was unable to activate any PPAR isoform.[15]

Quantitative Data on PPAR Activation

| Receptor | Species | Cell Type/Assay | MBP Concentration for Activation | Citation |

| PPARα | Mouse | Trans-activation assay | ≥ 100 µM | [11] |

| PPARα | Human | Trans-activation assay | ≥ 200 µM | [11] |

| PPARγ | Mouse | Granulosa Cells | 0.4–400 µM (nonmonotonic dose-response) | [13] |

| PPARs | Human | MCF-7 Cells | Unable to activate | [15] |

PPAR Activation Signaling Pathway

References

- 1. Low-dose this compound stimulates steroidogenesis through steroidogenic acute regulatory protein regulated by SF-1, GATA-4 and C/EBP-beta in mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ewg.org [ewg.org]

- 3. Monoisobutyl phthalate (MiBP) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. tandfonline.com [tandfonline.com]

- 5. Effects of this compound on reproductive function in pregnant and pseudopregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Effects of this compound on steroidogenesis through steroidogenic acute regulatory protein regulated by transcription factors in mouse Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the Effects of Dibutyl and Monobutyl Phthalates on the Steroidogenesis of Rat Immature Leydig Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Monobutyl Phthalate: A Comprehensive Toxicological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monobutyl phthalate (MBP), the primary and active metabolite of the widely used plasticizer dibutyl phthalate (DBP), is a compound of significant toxicological concern.[1][2] Classified as an endocrine disruptor with potent antiandrogenic properties, MBP has been the subject of extensive research to elucidate its impact on biological systems.[1][3] This technical guide provides a comprehensive overview of the toxicological profile of MBP, consolidating key data on its chemical properties, toxicokinetics, and adverse effects on various organ systems. Particular emphasis is placed on its reproductive and developmental toxicity, for which there is substantial evidence from in vivo and in vitro studies. This document also details the underlying mechanisms of MBP-induced toxicity, including the disruption of steroidogenesis and the induction of ferroptosis through specific signaling pathways. Detailed experimental protocols and analytical methodologies are provided to support further research and risk assessment activities.

Chemical and Physical Properties

This compound is a white solid organic compound characterized by the presence of both a butyl ester and a carboxylic acid group.[4] It is formed in the body through the hydrolysis of its parent compound, dibutyl phthalate.[4]

| Property | Value | Reference |

| IUPAC Name | 2-(Butoxycarbonyl)benzoic acid | [5] |

| Synonyms | Mono-n-butyl phthalate, Butyl hydrogen phthalate | [1][6] |

| CAS Number | 131-70-4 | [6] |

| Molecular Formula | C12H14O4 | [4] |

| Molecular Weight | 222.24 g/mol | [1] |

| Melting Point | 73.5 °C | [4] |

| Appearance | White Solid | [4][6] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [7] |

Toxicokinetics

Following oral exposure to its parent compound, DBP, MBP is rapidly formed in the gastrointestinal tract through the action of esterases.[8] It is then absorbed and distributed to various tissues. Studies in mice have shown that MBP can be detected in the serum, liver, and ovary after oral administration of DBP.[9] MBP and its further metabolites are primarily excreted in the urine.[10] The monoester form is generally considered to be the species responsible for the toxic effects.[8]

Toxicological Profile

The toxicity of this compound has been evaluated in a range of studies, with a primary focus on its effects on the reproductive and developmental systems.

Acute Toxicity

MBP exhibits moderate acute toxicity. The median lethal dose (LD50) has been determined in animal models.

| Species | Route | LD50 | Reference |

| Mouse | Intraperitoneal | 1,000 mg/kg | [4] |

Subchronic Toxicity

Subchronic exposure to MBP has been shown to induce adverse effects in various organs. A 28-day study in male pubertal rats demonstrated that oral administration of MBP resulted in increased liver weight and histopathological changes in the liver, kidney, and pancreas at doses of 100 mg/kg/day and higher.[11]

Chronic Toxicity and Carcinogenicity

There is limited information available regarding the chronic toxicity and carcinogenicity of this compound itself. Most long-term studies have focused on its parent compound, DBP. A two-year feeding study of DBP in rats and mice conducted by the National Toxicology Program (NTP) found no evidence of carcinogenic activity in female rats or in male and female mice.[12][13] In male rats, there was equivocal evidence of carcinogenic activity based on a marginal increase in pancreatic acinus adenomas.[13] The International Agency for Research on Cancer (IARC) has not classified this compound with respect to its carcinogenicity to humans.[2]

Reproductive and Developmental Toxicity

The most well-documented toxicological effects of MBP are on the reproductive and developmental systems, particularly in males.

Reproductive Toxicity:

In pregnant rats, oral administration of MBP has been shown to cause significant increases in pre-implantation and post-implantation loss at a dose of 1000 mg/kg/day.[11][14] These effects are thought to be mediated, at least in part, by the suppression of uterine decidualization.[14] In male rats, exposure to MBP has been linked to decreased sperm concentration and motility.[12]

Developmental Toxicity:

MBP is considered an embryotoxin.[1] Developmental toxicity studies in rats have demonstrated that in utero exposure to MBP can lead to a range of adverse outcomes.

| Species | Exposure | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects at LOAEL | Reference |

| Rat (Wistar) | Oral (gavage), Gestation Days 7-15 | < 250 | 500 | Increased post-implantation loss, decreased number of live fetuses, decreased fetal weight, increased incidence of malformations (cleft palate, vertebral and renal defects). | [15] |

| Rat (Wistar) | Oral (gavage), Gestation Days 0-8 | 750 | 1000 | Increased pre- and post-implantation loss. | [11] |

The antiandrogenic properties of MBP are a key mechanism underlying its developmental toxicity in males.

Mechanisms of Toxicity

Endocrine Disruption and Antiandrogenic Effects

This compound is a well-established endocrine disruptor with antiandrogenic activity.[1] It does not act by directly binding to the androgen receptor, but rather by interfering with steroidogenesis. In vitro studies using fetal rat testis explants and in vivo studies in neonatal marmosets have shown that MBP can suppress testosterone production. This inhibition of steroidogenesis is a primary contributor to the adverse effects observed on the male reproductive system.[5]

Induction of Ferroptosis via the TNF/IL6/STAT3 Signaling Pathway

Recent research has identified a novel mechanism of MBP-induced toxicity involving ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[13] Studies in mouse testicular Sertoli cells (TM3 cells) have shown that MBP can induce ferroptosis through the activation of the Tumor Necrosis Factor (TNF)/Interleukin-6 (IL6)/Signal Transducer and activator of Transcription 3 (STAT3) signaling pathway.[13] MBP exposure leads to increased expression of TNF-α, IL6, and STAT3, which in turn promotes ferroptosis, resulting in damage to the male reproductive system.[13]

Figure 1: MBP-induced ferroptosis via the TNF/IL6/STAT3 pathway.

Experimental Protocols

In Vivo Reproductive and Developmental Toxicity Study (Rat Model)

This protocol outlines a typical experimental design for assessing the reproductive and developmental toxicity of this compound in rats, based on methodologies reported in the literature.[11][15]

1. Animal Model:

-

Species: Wistar or Sprague-Dawley rats.

-

Age: Young adults (e.g., 10-12 weeks old).

-

Housing: Housed in controlled conditions (temperature, humidity, light/dark cycle) with ad libitum access to food and water.

2. Dosing:

-

Route of Administration: Oral gavage is a common method to ensure accurate dosing.

-

Vehicle: Corn oil or another appropriate vehicle.

-

Dose Levels: A control group (vehicle only) and at least three dose levels of MBP are used. Doses are selected based on previous range-finding studies to establish a dose-response relationship, including a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL). For developmental toxicity, doses have ranged from 250 to 1000 mg/kg/day.[11][15]

-

Dosing Period: For developmental toxicity, dosing typically occurs during the period of major organogenesis (e.g., gestation days 7-15).[15] For reproductive toxicity, the dosing period may be longer, for instance, from gestation day 0 to 8.[11]

3. Endpoints:

-

Maternal Observations: Body weight, food and water consumption, and clinical signs of toxicity are monitored daily.

-

Reproductive Endpoints: At term (e.g., gestation day 20), animals are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses.

-

Developmental Endpoints: Live fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.

4. Statistical Analysis:

-

Data are analyzed using appropriate statistical methods (e.g., ANOVA, chi-square test) to determine significant differences between the control and treated groups.

References

- 1. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Di-n-Butyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Toxicology and carcinogenesis studies of di-n-butyl phthalate administered in feed to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Reproductive and developmental toxicity in F1 Sprague-Dawley male rats exposed to di-n-butyl phthalate in utero and during lactation and determination of its NOAEL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cpsc.gov [cpsc.gov]

- 6. researchgate.net [researchgate.net]

- 7. Subchronic oral toxicity of di-n-octyl phthalate and di(2-Ethylhexyl) phthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound on reproductive function in pregnant and pseudopregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicology and carcinogenesis studies of di-n-butyl phthalate administered in feed to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate (CASRN 84-74-2) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Endocrine Adverse Effects of Mono(2-ethylhexyl) Phthalate and this compound in Male Pubertal Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Developmental toxicity evaluation of mono-n-butyl phthalate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate (CASRN 84-74-2) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

Endocrine-Disrupting Effects of Monobutyl Phthalate: A Technical Guide

Abstract

Monobutyl phthalate (MBP), the primary metabolite of the widely used plasticizer dibutyl phthalate (DBP), is a recognized endocrine-disrupting chemical (EDC) with significant impacts on reproductive and thyroid health. This technical guide provides an in-depth analysis of the mechanisms through which MBP exerts its endocrine-disrupting effects. It is intended for researchers, scientists, and drug development professionals investigating the toxicological profile of MBP and other phthalates. This document synthesizes current research on MBP's interference with steroidogenesis and thyroid hormone signaling, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing complex biological pathways using Graphviz diagrams. The information compiled herein is designed to facilitate a comprehensive understanding of MBP's toxicological properties and to serve as a resource for future research and risk assessment.

Introduction

This compound is the active metabolite of dibutyl phthalate (DBP), a high-production-volume chemical used in a vast array of consumer products, including plastics, adhesives, and personal care items.[1] Human exposure to DBP, and consequently MBP, is widespread. A growing body of scientific evidence has classified MBP as an endocrine-disrupting chemical due to its ability to interfere with the body's hormonal systems. This guide focuses on the two primary axes of MBP's endocrine-disrupting activity: the reproductive system, through the disruption of steroid hormone biosynthesis, and the thyroid system, via antagonism of thyroid hormone receptors.

Disruption of Steroidogenesis

MBP significantly impacts the synthesis of steroid hormones, particularly testosterone and progesterone. This disruption is a key contributor to its reproductive toxicity. The primary mechanism of action is the downregulation of the Steroidogenic Acute Regulatory (StAR) protein, a critical component in the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis.[2][3]

Effects on Hormone Production

In vitro and in vivo studies have consistently demonstrated the inhibitory effects of MBP on steroid hormone production across various models.

Table 1: Effects of this compound (MBP) on Testosterone Production

| Experimental Model | MBP Concentration | Effect on Testosterone Production | Reference |

| Human H295R cells | 500 µM | 22% decrease | [4] |

| Human H295R cells (dbcAMP stimulated) | 500 µM | 30% decrease | [4] |

| Rat fetal testis explants (hCG-stimulated) | 10⁻³ M | Slight but significant attenuation | [5][6] |

| Neonatal marmosets (in vivo, single dose) | 500 mg/kg | Significant suppression 5 hours post-administration | [5][6] |

Table 2: Effects of this compound (MBP) on Progesterone Production

| Experimental Model | MBP Concentration | Effect on Progesterone Production | Reference |

| Mouse Leydig tumor cells (MLTC-1) | 200 µM and higher | Inhibitory effects | [3] |

| Mouse Leydig tumor cells (MLTC-1) (hCG stimulated) | 10⁻⁷ M | 29.76% increase | [7] |

| Mouse Leydig tumor cells (MLTC-1) (hCG stimulated) | 10⁻⁶ M | 31.72% increase | [7] |

Note: Some studies have shown a non-monotonic dose-response, with low doses of MBP stimulating steroidogenesis, while higher doses are inhibitory.[7]

Mechanism of Action: Downregulation of StAR Protein

The central mechanism for MBP's inhibition of steroidogenesis is the suppression of StAR protein expression.[2][3][8] This has been observed at both the mRNA and protein levels. The reduction in StAR protein limits the availability of cholesterol for conversion into steroid hormones.

Table 3: Effects of this compound (MBP) on StAR Expression

| Experimental Model | MBP Concentration | Effect on StAR Expression | Reference |

| Mouse Leydig tumor cells (MLTC-1) | 10⁻⁷ M | 1.28-fold increase in mRNA, 1.97-fold increase in protein | [7] |

| Mouse Leydig tumor cells (MLTC-1) | 10⁻⁶ M | 1.55-fold increase in mRNA, 4.17-fold increase in protein | [7] |

| Mouse Leydig tumor cells (MLTC-1) | 800 µM | Decreased StAR mRNA and protein | [8] |

The regulation of StAR expression is complex and involves several transcription factors. Studies have shown that MBP can decrease the DNA-binding affinity of key transcription factors such as Steroidogenic Factor 1 (SF-1) and GATA-4, further contributing to the downregulation of StAR.[8]

Thyroid Hormone System Disruption

MBP also acts as an antagonist to the thyroid hormone receptor (TR).[9][10] This interference can disrupt the normal development and metabolism regulated by thyroid hormones.

Antagonism of Thyroid Hormone Receptor

In vitro studies have demonstrated that MBP can enhance the interaction between the thyroid hormone receptor and the co-repressor SMRT (silencing mediator for retinoid and thyroid hormone receptors).[9][10] This enhanced interaction inhibits the transcriptional activity of the receptor, effectively antagonizing the action of thyroid hormones. MBP has been shown to be more potent than its parent compound, DBP, in this regard.[9]

Effects on Metamorphosis

The effects of MBP on the thyroid system have been demonstrated in vivo using the Xenopus laevis (African clawed frog) metamorphosis model.[9][11] Thyroid hormones are essential for amphibian metamorphosis, and disruption of their signaling can delay this process.

Table 4: Effects of this compound (MBP) on Xenopus laevis Metamorphosis

| MBP Concentration | Effect on Metamorphosis | Reference |

| 10 mg/L | Deceleration of spontaneous metamorphosis | [9][11] |

| 15 mg/L | Deceleration of spontaneous metamorphosis | [9][11] |

MBP exposure in Xenopus laevis has also been shown to alter the expression of thyroid hormone-responsive genes, such as thyroid hormone receptor-beta (TRβ).[9]

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

MBP has been shown to interact with Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors involved in lipid metabolism and other cellular processes.[7] In mouse granulosa cells, MBP has been observed to increase the expression of PPAR target genes such as Fabp4 and Cd36 at a concentration of 400 μM.[7] This suggests that some of the endocrine-disrupting effects of MBP may be mediated through the PPAR signaling pathway.

Experimental Protocols

This section provides an overview of key experimental protocols used to assess the endocrine-disrupting effects of this compound.

H295R Steroidogenesis Assay

The H295R cell line is a human adrenocortical carcinoma cell line that is capable of producing all the steroid hormones of the adult adrenal cortex and gonads.[4] It is a widely used in vitro model for screening chemicals for their potential to disrupt steroidogenesis.

-

Cell Culture: H295R cells are cultured in a suitable medium, such as DMEM/F12, supplemented with fetal bovine serum and other growth factors.

-

Exposure: Cells are plated in multi-well plates and exposed to a range of MBP concentrations for a specified period, typically 24-48 hours.

-

Hormone Measurement: After exposure, the cell culture medium is collected, and the concentrations of steroid hormones (e.g., testosterone, progesterone, estradiol) are measured using techniques such as ELISA or LC-MS/MS.

-

Cell Viability: A cell viability assay (e.g., MTT or neutral red uptake) is performed to assess the cytotoxicity of the tested concentrations of MBP.

-

Data Analysis: Hormone production in MBP-treated cells is compared to that of vehicle-treated control cells to determine the effect of MBP on steroidogenesis.

Xenopus laevis Metamorphosis Assay

This in vivo assay is used to assess the effects of chemicals on the thyroid system.

-

Animal Model: Tadpoles of the African clawed frog, Xenopus laevis, are used.

-

Exposure: Tadpoles are exposed to different concentrations of MBP in their aqueous environment for a defined period, typically 21 days.

-

Endpoints: The rate of metamorphosis is assessed by monitoring developmental stage, hind limb length, and body weight. Thyroid gland histology can also be examined for abnormalities.

-

Data Analysis: The developmental progress of MBP-exposed tadpoles is compared to that of control tadpoles to identify any delays or accelerations in metamorphosis, which can be indicative of thyroid disruption.

Quantitative Real-Time PCR (qPCR) for StAR Gene Expression

qPCR is used to quantify the expression of the StAR gene at the mRNA level.

-

RNA Extraction: Total RNA is extracted from cells or tissues that have been exposed to MBP.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is then used as a template for qPCR using primers specific for the StAR gene. A housekeeping gene (e.g., GAPDH, β-actin) is also amplified for normalization.

-

Data Analysis: The relative expression of the StAR gene in MBP-treated samples is calculated and compared to control samples using the delta-delta Ct method.

Western Blotting for StAR Protein Expression

Western blotting is used to detect and quantify the expression of the StAR protein.

-

Protein Extraction: Total protein is extracted from MBP-exposed cells or tissues.

-

SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is incubated with a primary antibody specific for the StAR protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate.

-

Data Analysis: The intensity of the StAR protein band is quantified and normalized to a loading control (e.g., β-actin, GAPDH) to determine the relative protein expression.

Conclusion

This compound is a potent endocrine disruptor that primarily targets the reproductive and thyroid systems. Its inhibitory effect on steroidogenesis, mediated by the downregulation of the StAR protein, can lead to reduced production of critical sex hormones. Furthermore, its antagonistic action on the thyroid hormone receptor can interfere with normal development and metabolism. The data and protocols presented in this technical guide provide a comprehensive overview of the endocrine-disrupting properties of MBP and serve as a valuable resource for the scientific community. Continued research is essential to fully elucidate the long-term health consequences of human exposure to this ubiquitous environmental contaminant.

References

- 1. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and Validation of an Analytical Method for Quantitation of Monobutylphthalate, a Metabolite of Di-n-Butylphthalate, in Rat Plasma, Amniotic Fluid, Fetuses and Pups by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Testosterone Test: Phthalate Inhibits Leydig Cell Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Low-dose this compound stimulates steroidogenesis through steroidogenic acute regulatory protein regulated by SF-1, GATA-4 and C/EBP-beta in mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dose and Effect Thresholds for Early Key Events in a PPARα-Mediated Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. StarrLab - Western blot protein detection using chemiluminescence [sites.google.com]

- 10. Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats: UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Monobutyl phthalate environmental exposure and sources

An In-depth Technical Guide on Monobutyl Phthalate: Environmental Exposure and Sources

Executive Summary

This compound (MBP) is the primary and active metabolite of dibutyl phthalates (DBP), a class of chemicals widely used as plasticizers and additives in a vast array of consumer and industrial products.[1][2][3] Human exposure to the parent compounds is ubiquitous, leading to the endogenous formation of MBP, which is detectable in the majority of the population.[1] Concerns surrounding MBP stem from its classification as an endocrine-disrupting chemical, with studies demonstrating adverse effects on the male reproductive system and links to other metabolic and cellular dysfunctions.[1] This guide provides a comprehensive technical overview of the environmental sources of MBP, exposure pathways, and concentrations in environmental and human matrices. It details the analytical methodologies for its quantification and explores the key metabolic and signaling pathways through which MBP exerts its biological effects.

Sources and Environmental Exposure

Humans are not typically exposed to MBP directly from the environment. Instead, exposure occurs through contact with its parent compounds, primarily di-n-butyl phthalate (DBP) and di-isobutyl phthalate (DiBP), which are then rapidly hydrolyzed to MBP within the body by intestinal esterases.[4][5] Phthalates are not chemically bound to the polymer matrix of products, allowing them to leach, migrate, or off-gas into the environment and subsequently enter the human body.[6]

Primary Sources of Parent Phthalates:

-

Personal Care and Cosmetic Products: Used as a solvent and fixative in products like nail polish, fragrances, cosmetics, and hair sprays.[1][6]

-

Plastics and Polymers: Incorporated into polyvinyl chloride (PVC) and other plastics to impart flexibility, finding use in food packaging, children's toys, and medical devices.[1][7]

-

Building Materials and Home Furnishings: Found in adhesives, caulks, paints, varnishes, and floor tiles.[1][8]

-

Pharmaceuticals and Medical Devices: Used in the enteric coatings of some tablets and capsules and in medical tubing.[1]

-

Industrial Applications: Utilized in printing inks and as insecticides.[1]

Exposure Routes:

The primary routes of human exposure to the parent phthalates are:

-

Ingestion: Consumption of food and beverages contaminated through contact with packaging materials or processing equipment.[7][9]

-

Dermal Absorption: Direct contact with personal care products and cosmetics containing phthalates.[6][9]

-

Inhalation: Breathing indoor air and dust contaminated with phthalates that have off-gassed from consumer products and building materials.[6][9]

Data Presentation: MBP Concentrations

MBP is frequently detected in various environmental compartments and human biological samples. The following tables summarize representative concentrations reported in the literature.

Table 1: Concentration of this compound (MBP) in Environmental Matrices

| Environmental Matrix | Concentration Range | Location/Study Context | Reference |

| Seawater | 1 - 600 ng/L | Urbanized marine inlet, Canada | [10] |

| River Water | Limit of Detection: 5 ng/mL | Not Specified | [11] |

| Sediment (Marine) | 0.1 - 20 ng/g (dry wt) | Urbanized marine inlet, Canada | [10] |

| Sediment (River) | 190 - 650 µg/kg (dry wt) | Detroit River, USA | [8] |

| Sediment (Marine) | 118 - 355 µg/kg (dry wt) | Los Angeles sewage outfalls, USA | [8] |

Table 2: Concentration of this compound (MBP) in Human Biological Samples

| Biological Matrix | Subject Group | Concentration (Median / Mean / Range) | Reference |

| Urine | Adult Reference Population (USA) | 95th Percentile: 162 µg/g creatinine | [12] |

| Urine | General Population (CDC Biomonitoring) | Geometric Mean: 20.3 µg/g creatinine | [1] |

| Urine | Brazilian Children (6-14 years) | Median: 42.4 ng/mL | [13] |

| Urine | Canadian Men | Median (MBP): 60.0 ng/mL | [14] |

| Urine | Obese vs. Non-obese Children | Median (MBP): 29.9 ng/mL (overall) | [15] |

| Serum | Women (USA) | Median (Total MBP): 14.4 µg/L | [7] |

| Amniotic Fluid | General Population (USA) | Median (Total MBP): 5.8 µg/L (Range up to 263.9 µg/L) | [7] |

| Breast Milk | General Population (USA) | Mean (Total MBP): 1.3 ± 1.5 µg/L | [7] |

| Saliva | General Population (USA) | Median (Total MBP): 5.0 µg/L | [7] |

| Semen | Men in Shanghai | Median (DBP Parent): 0.30 mg/L | [16] |

| Adipose Tissue | Men and Women in Shanghai | Median (DBP Parent): 0.72 mg/kg | [16] |

Note: Concentrations can vary significantly based on geography, age, gender, and lifestyle. Women often show higher levels of MBP, potentially due to greater use of personal care products.[1][12]

Metabolic and Signaling Pathways

Metabolic Pathway

The primary metabolic pathway involves the hydrolysis of the parent diester, dibutyl phthalate (DBP), into its monoester metabolite, MBP. This reaction is catalyzed by nonspecific esterase and lipase enzymes primarily in the gastrointestinal tract.[5] MBP is the main bioactive metabolite.[2][3] It can be further metabolized via hydrolysis to phthalic acid and 1-butanol, or it can be conjugated with glucuronic acid (forming MBP-glucuronide) to facilitate urinary excretion.[7]

Key Signaling Pathways Affected by MBP

MBP has been shown to disrupt several critical intracellular signaling pathways, contributing to its observed toxicity.

A. IRE1α-XBP1s Pathway and Metabolic Reprogramming: Environmental exposure to MBP can promote the progression of liver cancer.[17] Studies on HepG2 liver cancer cells show that long-term MBP exposure triggers a reprogramming of lipid metabolism, leading to cholesterol accumulation. This accumulation induces endoplasmic reticulum (ER) stress, which in turn activates the IRE1α-XBP1s signaling axis of the unfolded protein response.[17][18] The subsequent activation of XBP1s-regulated genes contributes to increased cell growth and aggressiveness.[17] This pathway has also been linked to the induction of autophagy and apoptosis in zebrafish liver cells.[18]

B. TNF/IL6/STAT3 Pathway and Ferroptosis: MBP is a known reproductive toxicant, and one of its mechanisms of action involves inducing ferroptosis—an iron-dependent form of programmed cell death—in testicular Leydig cells.[19] Exposure to MBP upregulates the expression of Tumor Necrosis Factor-α (TNF-α), which subsequently increases Interleukin-6 (IL-6) and activates the Signal Transducer and Activator of Transcription 3 (STAT3). This TNF/IL6/STAT3 signaling cascade promotes ferroptosis, leading to lipid peroxidation, damage to sperm, and overall reproductive harm.[19]

Experimental Protocols for MBP Determination

The accurate quantification of MBP in environmental and biological matrices requires robust analytical methods designed to achieve low detection limits and minimize background contamination.

Sample Preparation

Careful sample preparation is critical to avoid contamination, as phthalates are ubiquitous in laboratory environments.[20]

-

General Precautions: All glassware must be scrupulously cleaned, for example, by rinsing with acetone and hexane.[21] The use of plastic materials (e.g., pipettes, containers) should be strictly avoided.[21] High-purity, pesticide-grade, or LC-MS-grade solvents are required.[21][22]

-

Environmental Samples (Water, Soil, Sediment):

-

Extraction: Separation of MBP from the sample matrix is typically achieved using liquid-liquid extraction (LLE) with an organic solvent or, more commonly, solid-phase extraction (SPE).[20][23][24] For solid samples like soil and sediment, an initial extraction with a solvent like methanol may be performed, sometimes assisted by ultrasonication or microwave-assisted extraction (MAE).[22][25]

-

Clean-up and Concentration: The extract is often concentrated under a stream of nitrogen and may be passed through a clean-up column (e.g., Florisil) to remove interfering substances.[14]

-

-

Biological Samples (Urine, Plasma/Serum):

-

Enzymatic Deconjugation (for Urine): A significant portion of MBP in urine is present as a glucuronide conjugate. Therefore, an initial hydrolysis step using β-glucuronidase enzyme is essential to release the free MBP monoester for analysis.[14][20]

-

Extraction: Following hydrolysis, the sample is typically subjected to solid-phase extraction (SPE) to isolate and concentrate the analytes.[20]

-

Internal Standard: An isotopically labeled internal standard (e.g., ¹³C- or D-labeled MBP) is added at the beginning of the sample preparation process to correct for matrix effects and variations in extraction recovery and instrument response.

-

Analytical Instrumentation

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the quantification of MBP due to its high sensitivity, selectivity, and robustness.[14][22][26]

-

Chromatographic Separation: A reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.[27] Separation is typically achieved on a C18 column with a gradient elution mobile phase, often consisting of ammonium acetate in water and an organic solvent like methanol or acetonitrile.[22]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is most commonly used, operating in negative ion electrospray ionization (ESI) mode.[22] Quantification is performed using Multiple Reaction Monitoring (MRM), where the instrument is set to monitor a specific precursor ion-to-product ion transition for MBP and its internal standard, providing excellent selectivity and minimizing matrix interference.[22][27]

B. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another widely used technique for phthalate analysis.

-

Derivatization: MBP contains a polar carboxylic acid group, which makes it non-volatile. Therefore, a derivatization step (e.g., methylation with diazomethane) is required to convert it into a more volatile ester before GC analysis.[14]

-

Separation and Detection: The derivatized sample is injected into a gas chromatograph for separation, typically on a non-polar capillary column, followed by detection with a mass spectrometer.[20]

C. Fluorescence Polarization Immunoassay (FPIA): FPIA is a rapid and sensitive immunoassay that can be used for high-throughput screening of MBP in water and urine samples.[11] This method relies on the competition between MBP in the sample and a fluorescently labeled MBP tracer for binding to a specific antibody. The change in fluorescence polarization is proportional to the concentration of MBP in the sample.[11]

Conclusion

This compound is a significant and ubiquitous biomarker of human exposure to dibutyl phthalate plasticizers. Its presence in the vast majority of the population, coupled with documented evidence of endocrine disruption and interference with critical cellular signaling pathways, underscores the importance of continued research and monitoring. The data clearly indicate that exposure originates from a wide range of consumer products, leading to measurable concentrations in various human tissues and fluids. For professionals in research and drug development, understanding the environmental sources, metabolic fate, and toxicological mechanisms of MBP is crucial. The application of highly sensitive analytical methods, such as LC-MS/MS, is essential for accurate exposure assessment and for elucidating the dose-response relationships that inform public health risk assessments and regulatory actions.

References

- 1. ewg.org [ewg.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C12H14O4 | CID 8575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phthalate Exposure Assessment in Humans - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The possible effects of mono butyl phthalate (MBP) and mono (2-ethylhexyl) phthalate (MEHP) on INS-1 pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Di-n-Butyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. A Review of Biomonitoring of Phthalate Exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. stacks.cdc.gov [stacks.cdc.gov]

- 13. Identification and quantification of 25 phthalates metabolities - NTNU [ntnu.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. [Study on the level of phthalates in human biological samples] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Environmental this compound exposure promotes liver cancer via reprogrammed cholesterol metabolism and activation of the IRE1α-XBP1s pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound can induce autophagy and metabolic disorders by activating the ire1a-xbp1 pathway in zebrafish liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The mechanism of this compound -induced ferroptosis via TNF/IL6/STAT3 signal pathway in TM-3 cells [jstage.jst.go.jp]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]

- 22. sciex.com [sciex.com]

- 23. dlibra.tu.koszalin.pl [dlibra.tu.koszalin.pl]

- 24. researchgate.net [researchgate.net]